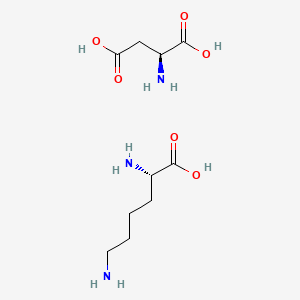

L-Lysine L-Aspartate

Descripción

Propiedades

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYVQXAASIFAMD-KNIFDHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33218-32-5 | |

| Record name | L-Aspartic acid, polymer with L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80181785 | |

| Record name | Lysine aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27348-32-9 | |

| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-lysine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Lysine L-Aspartate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological relevance. It details established analytical methodologies and explores the metabolic pathways associated with its constituent amino acids. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identification

This compound is an ionic salt resulting from the acid-base reaction between the basic amino acid L-lysine and the acidic amino acid L-aspartic acid. The structure is characterized by the electrostatic interaction between the protonated amino groups of L-lysine and the deprotonated carboxyl groups of L-aspartic acid.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| CAS Number | 27348-32-9 |

| Molecular Formula | C₁₀H₂₁N₃O₆ |

| Molecular Weight | 279.29 g/mol |

| SMILES | C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |

| InChI | InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.

| Property | Value | Reference |

| Appearance | White powder, odorless or with a slight, peculiar smell. | [1] |

| Density | 1.412 g/cm³ | [1] |

| Boiling Point | 516.6°C at 760 mmHg | [2] |

| Solubility | Soluble in water. Insoluble in ethanol and ether. Soluble in DMSO. | [1][3] |

| Storage Conditions | -20°C | [1] |

Dissociation Constants (pKa)

The pKa values of the constituent amino acids are critical for understanding the ionization state of this compound in different pH environments.

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (side chain) |

| L-Lysine | 2.18 | 8.95 | 10.53 |

| L-Aspartic Acid | 2.10 | 9.82 | 3.86 |

Data sourced from multiple references.[4][5][6][7]

Synthesis and Manufacturing

Synthesis Protocol Overview

The synthesis of this compound is achieved through a straightforward neutralization reaction. The general procedure is as follows:

-

Preparation of Free L-Lysine: L-lysine is typically supplied as L-lysine hydrochloride. The free base of L-lysine is obtained from this salt.

-

Neutralization: An equimolar amount of L-aspartic acid is added to an aqueous solution of free L-lysine. The mixture is stirred to facilitate the acid-base reaction.

-

Concentration and Crystallization: The resulting solution of this compound is concentrated, often under reduced pressure, to induce supersaturation.

-

Isolation and Drying: The formed crystals are isolated by filtration, washed, and dried to yield the final product.[1]

A logical workflow for the synthesis is depicted below.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of amino acids, including L-lysine and L-aspartic acid, and by extension, their salt.

Experimental Protocol: HPLC Analysis of L-Lysine

The following protocol outlines a general method for the analysis of L-lysine, which can be adapted for the analysis of this compound. This often involves a pre-column derivatization step to enhance detection.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., water or a suitable buffer).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving the material to be analyzed in the same solvent.

-

-

Derivatization (Example using o-Phthalaldehyde - OPA):

-

To a specific volume of the standard or sample solution, add the OPA reagent.

-

Allow the reaction to proceed for a defined period to ensure complete derivatization.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]

-

Detection: Fluorescence detection is used for OPA derivatives. UV detection at low wavelengths (e.g., ~210-220 nm) can be used for underivatized amino acids.[10]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the L-lysine derivative against the concentration of the standards.

-

Determine the concentration of L-lysine in the sample by interpolating its peak area on the calibration curve.

-

The general workflow for HPLC analysis is illustrated below.

References

- 1. Buy this compound | 27348-32-9 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Star Republic: Guide for Biologists [sciencegateway.org]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Ch27 pKa and pI values [chem.ucalgary.ca]

- 7. Amino Acids [vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of L-Lysine L-Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Lysine L-Aspartate, a complex formed between the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This document details the experimental protocols for its preparation and a suite of analytical techniques for its thorough characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes Graphviz diagrams to visualize key experimental workflows.

Introduction

This compound is a salt formed from a 1:1 molar ratio of L-lysine and L-aspartic acid. L-lysine is an essential amino acid crucial for protein synthesis and various metabolic functions, while L-aspartate is a non-essential amino acid that plays a key role in the citric acid and urea cycles. The formation of this complex can modify the physicochemical properties of the individual amino acids, potentially influencing their bioavailability, stability, and therapeutic applications. This guide serves as a technical resource for researchers engaged in the study and development of amino acid-based compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of equimolar quantities of L-lysine and L-aspartic acid in an aqueous solution, followed by crystallization.

Experimental Protocol

A detailed method for the synthesis and crystallization of this compound is provided below.[1][2]

Materials:

-

L-Lysine (purity > 98%)

-

L-Aspartic acid (purity > 98%)

-

Deionized water

Procedure:

-

Dissolve equimolar amounts of L-lysine and L-aspartic acid in a minimal amount of deionized water at room temperature with continuous stirring until a clear solution is obtained.

-

Filter the resulting solution to remove any particulate impurities.

-

Allow the solvent to evaporate slowly at a constant temperature (e.g., 25°C) in a dust-free environment.

-

Monitor the solution for the formation of single crystals.

-

Once crystals of suitable size are formed, they can be harvested from the mother liquor.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal.

Experimental Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The crystal structure is solved and refined using appropriate software packages.

Quantitative Data: The crystallographic data for this compound is summarized in the table below.[3]

| Parameter | Value |

| Molecular Formula | C₁₀H₂₁N₃O₆ |

| Molecular Weight | 279.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.539(3) Å |

| b | 7.848(4) Å |

| c | 15.324(15) Å |

| β | 99.1(1)° |

| Volume | 657.74 ų |

| Z | 2 |

| Calculated Density | 1.410 g/cm³ |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.

-

The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) using an FT-IR spectrometer.

Interpretation: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups of both amino acids, including N-H stretching of amino groups, O-H stretching of carboxylic acid groups, and C=O stretching of carboxylate groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water).

-

The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

Quantitative Data:

| Parameter | Value |

|---|

| λmax | ~210 nm (indicative of amino acid backbone) |

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Expected Chemical Shifts (in D₂O, approximate):

-

¹H NMR: Signals corresponding to the α-H, β-H, γ-H, δ-H, and ε-H protons of the lysine moiety and the α-H and β-H protons of the aspartate moiety.

-

¹³C NMR: Signals corresponding to the carboxyl, α-carbon, and side-chain carbons of both lysine and aspartate.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.

Experimental Protocol:

-

A small amount of the sample is placed in an appropriate pan (e.g., alumina).

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

Expected Results:

-

TGA: A thermogram showing the decomposition temperature of the compound.

-

DSC: A thermogram indicating any phase transitions, such as melting or decomposition, with their corresponding temperatures and enthalpy changes.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized this compound.

Experimental Protocol:

-

Column: A suitable reversed-phase or ion-exchange column.

-

Mobile Phase: An appropriate buffer system.

-

Detection: UV or mass spectrometry detector.

-

A solution of the sample is injected into the HPLC system, and the chromatogram is recorded.

Expected Results: A single major peak in the chromatogram would indicate a high purity of the this compound complex.

Signaling Pathways

While specific signaling pathways for the this compound complex are not extensively documented, the individual components, L-lysine and L-aspartate, are known to participate in several crucial biological pathways.

L-Lysine:

-

mTORC1 Pathway: L-lysine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]

-

Protein Synthesis and Degradation: As an essential amino acid, L-lysine is a fundamental building block for protein synthesis. Its availability also influences protein degradation pathways.

L-Aspartate:

-

Neurotransmitter: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, primarily by activating N-methyl-D-aspartate (NMDA) receptors.[5]

-

Metabolic Pathways: L-aspartate is a key intermediate in the urea cycle and gluconeogenesis. It is also a precursor for the biosynthesis of other amino acids and nucleotides.[5]

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The detailed characterization ensures the identity, purity, and structural integrity of the synthesized complex, which is fundamental for any subsequent biological or pharmacological investigations. Further research into the specific biological activities and signaling pathways of the this compound complex is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. X-ray studies on crystalline complexes involving amino acids. I. Crystal structure of this compound - Publications of the IAS Fellows [repository.ias.ac.in]

- 4. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]

- 5. GSRS [precision.fda.gov]

The Converging Roles of L-Lysine and L-Aspartate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, and L-Aspartate, a non-essential amino acid, are fundamental players in a vast network of cellular metabolic pathways. While their individual roles are well-documented, the synergistic potential of their combined form, L-Lysine L-Aspartate, is an area of growing interest, particularly in the fields of nutrition, pharmaceuticals, and cosmetics. This technical guide provides an in-depth exploration of the core biological functions of L-Lysine and L-Aspartate in cellular metabolism, postulating their combined effects and presenting relevant quantitative data and experimental methodologies. The purported benefits of this compound largely stem from the complementary roles of its constituent amino acids in energy production, protein synthesis, and other vital cellular processes.[1][2]

I. L-Lysine: An Essential Building Block and Metabolic Regulator

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its primary role is as a fundamental building block for protein synthesis.[3] Beyond this, L-Lysine is a critical precursor for several key molecules and plays a significant role in cellular energy metabolism and signaling.

A. Catabolic Pathways of L-Lysine

In mammals, L-Lysine is primarily catabolized in the liver mitochondria via two main pathways: the saccharopine pathway and the pipecolate pathway.[3]

-

Saccharopine Pathway: This is the predominant pathway for L-Lysine degradation. Through a series of enzymatic reactions, L-Lysine is converted into α-ketoglutarate, an intermediate of the Tricarboxylic Acid (TCA) cycle. This pathway directly links L-Lysine catabolism to cellular energy production.[3]

-

Pipecolate Pathway: This pathway is more active in the brain and involves the conversion of L-Lysine to acetyl-CoA, which also feeds into the TCA cycle.[3]

The end products of both pathways, α-ketoglutarate and acetyl-CoA, are central to cellular respiration, highlighting L-Lysine's contribution to ATP synthesis.[3]

B. Role in Carnitine Synthesis and Fatty Acid Metabolism

L-Lysine is an essential precursor for the biosynthesis of carnitine, a crucial molecule for fatty acid metabolism.[4][5] Carnitine is responsible for transporting long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce acetyl-CoA. This process is a major source of cellular energy, particularly in tissues with high energy demands such as muscle and heart.[4]

C. Signaling Pathways Modulated by L-Lysine

L-Lysine levels are sensed by the cell and can modulate key signaling pathways that regulate cell growth, proliferation, and metabolism.

-

mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, including L-Lysine. Lysine-dependent activation of mTORC1 promotes protein synthesis and anabolic processes.

-

GCN2-eIF2α-ATF4 Pathway: Under conditions of L-Lysine deficiency, the GCN2 kinase is activated, leading to the phosphorylation of eIF2α and the subsequent translation of ATF4. This pathway helps cells adapt to amino acid starvation by upregulating the expression of genes involved in amino acid synthesis and transport.

II. L-Aspartate: A Hub for Biosynthesis and Energy Transfer

L-Aspartate is a non-essential amino acid that is synthesized from the TCA cycle intermediate oxaloacetate through transamination.[6] It serves as a crucial node in cellular metabolism, connecting carbohydrate and amino acid metabolism.

A. Anaplerotic Role in the TCA Cycle

L-Aspartate can be readily converted back to oxaloacetate, an essential intermediate in the TCA cycle. This anaplerotic function helps to replenish TCA cycle intermediates that may be depleted for biosynthetic purposes, thereby maintaining the cycle's capacity for energy production.

B. Precursor for Biosynthesis

L-Aspartate is a fundamental precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine.[6] Furthermore, it is a key component in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.

C. The Malate-Aspartate Shuttle

The malate-aspartate shuttle is a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. L-Aspartate is a key component of this shuttle, which is essential for maximizing ATP production from glycolysis in tissues such as the heart, liver, and brain.

III. The Synergistic Potential of this compound

While direct experimental evidence detailing the unique cellular effects of this compound as a single compound is limited, the known individual roles of its components suggest several potential synergistic benefits for cellular metabolism. The combination is thought to enhance the physiological utilization of both amino acids.[1]

A. Enhanced Energy Production

The provision of both L-Lysine and L-Aspartate could theoretically boost cellular energy production through multiple converging pathways:

-

Fueling the TCA Cycle: L-Lysine catabolism provides acetyl-CoA and α-ketoglutarate, while L-Aspartate provides oxaloacetate. The simultaneous availability of these key TCA cycle intermediates could enhance the cycle's flux and subsequent ATP production through oxidative phosphorylation.

-

Supporting Fatty Acid Oxidation: By providing L-Lysine for carnitine synthesis, the compound can support the transport and oxidation of fatty acids, a major energy source.

-

Facilitating Glycolytic ATP Production: L-Aspartate's role in the malate-aspartate shuttle is crucial for regenerating NAD+ in the cytosol, which is required for glycolysis to proceed and generate ATP.

B. Support for Anabolic Processes

The combination of an essential amino acid (L-Lysine) and a key biosynthetic precursor (L-Aspartate) can provide robust support for anabolic processes:

-

Protein Synthesis: The direct availability of L-Lysine supports protein synthesis, a highly energy-demanding process.

-

Nucleotide Synthesis: L-Aspartate is a direct precursor for nucleotide synthesis, which is essential for cell proliferation and repair.

IV. Quantitative Data and Experimental Protocols

While specific quantitative data for this compound is scarce, data from studies on the individual amino acids can provide valuable context.

Quantitative Data on L-Lysine Metabolism

| Parameter | Organism/Cell Type | Condition | Observation | Reference |

| L-Lysine Production Yield | Bacillus methanolicus | Overexpression of yclM gene | 60-fold increased L-lysine production | [7] |

| L-Lysine Production Yield | Corynebacterium glutamicum | Overexpression of desensitized lysC | High-level L-lysine production | [8] |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat pancreatic acinar cells | 6-hour treatment with high concentration L-Lysine | Significant decrease in ΔΨm | [9] |

| Intracellular ATP Levels | Isolated rat pancreatic acinar cells | 6-hour treatment with high concentration L-Lysine | Significant decrease in total acinar ATP content | [9] |

| FHV-1 Viral DNA Load | Crandell-Rees feline kidney (CRFK) cells | Increasing L-lysine concentrations | No significant inhibition of in vitro viral replication | [10][11] |

Experimental Protocols

Protocol 1: Quantification of Intracellular Amino Acids by HPLC

This protocol is adapted from methods used to measure L-lysine production in bacterial cultures and can be modified for mammalian cells.[7]

1. Sample Preparation: a. Harvest cells by centrifugation at 4°C. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a defined buffer. d. Precipitate proteins by adding a final concentration of 10% trichloroacetic acid (TCA). e. Centrifuge to pellet the precipitated protein and collect the supernatant containing free amino acids.

2. Derivatization (Pre-column): a. Neutralize the supernatant with NaOH. b. React the amino acids in the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to form fluorescent or UV-absorbing derivatives.

3. HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase C18 HPLC column. b. Elute the amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile and sodium acetate buffer). c. Detect the derivatized amino acids using a fluorescence or UV detector. d. Quantify the amino acid concentrations by comparing the peak areas to those of known standards.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on studies investigating the effect of L-Lysine on mitochondrial function.[9]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., primary cells or cell lines) in appropriate media. b. Treat the cells with varying concentrations of this compound for desired time points. Include appropriate vehicle controls.

2. Staining with a Fluorescent Dye: a. Incubate the treated cells with a potentiometric fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

3. Fluorescence Measurement: a. Analyze the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer. b. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

4. Data Analysis: a. Quantify the changes in fluorescence and compare the treated samples to the controls to determine the effect of this compound on ΔΨm.

V. Visualizing the Metabolic Roles

Signaling Pathways and Metabolic Interconnections

Caption: Integration of L-Lysine and L-Aspartate into central cellular metabolism.

Experimental Workflow for Metabolomic Analysis

References

- 1. nbinno.com [nbinno.com]

- 2. nustras.com [nustras.com]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. nbinno.com [nbinno.com]

- 5. quantumhealth.com [quantumhealth.com]

- 6. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Lysine production independent of the oxidative pentose phosphate pathway by Corynebacterium glutamicum with the Streptococcus mutans gapN gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Crucial Role of Early Mitochondrial Injury in L-Lysine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Molecular Mechanisms of L-Lysine L-Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate is a salt comprised of the essential amino acid L-lysine and the non-essential amino acid L-aspartate. While it is utilized in various nutritional and pharmaceutical applications for its potential synergistic benefits, its mechanism of action at a molecular level is primarily understood through the individual and combined effects of its constituent amino acids upon dissociation.[1][2] This technical guide delineates the molecular pathways influenced by L-lysine and L-aspartate, focusing on their roles in cellular signaling, transport, and metabolism. The available scientific literature suggests that this compound does not act as a single molecular entity with a unique receptor or target. Instead, it serves as an efficient delivery form for L-lysine and L-aspartate, which then participate in a variety of physiological processes.

Cellular Uptake and Transport

The initial step in the action of this compound is its dissociation and the subsequent transport of L-lysine and L-aspartate into the cell.

-

L-Lysine Transport: As a cationic amino acid, L-lysine is transported across the cell membrane by specific carriers. The primary transporters are the cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7).[3] This transport can be both sodium-dependent and independent.[4] Studies in cardiac sarcolemmal vesicles have identified two Na+-independent uptake components with different affinities and capacities, likely corresponding to CAT-1 and CAT-2A transporters.[5]

-

L-Aspartate Transport: L-aspartate, an anionic amino acid, is taken up by excitatory amino acid transporters (EAATs), members of the solute carrier family 1 (SLC1). This process is typically sodium-dependent.

The efficient uptake of both amino acids is crucial for their subsequent intracellular effects.

Core Signaling Pathways Modulated by L-Lysine

Once intracellular, L-lysine, in particular, has been shown to modulate key signaling pathways that regulate cell growth, proliferation, and survival.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. L-lysine has been identified as a significant activator of the mTORC1 pathway.[6][7]

Molecular Events:

-

Sensing: The presence of sufficient intracellular lysine is sensed by the cell's amino acid sensing machinery. While the precise sensor for lysine is still under investigation, it is known that amino acids signal to mTORC1 through the Rag GTPases located on the lysosomal surface.[8][9]

-

Activation: L-lysine promotes the activation of mTORC1.[6][7] Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Cellular Outcomes: The phosphorylation of S6K1 and 4E-BP1 leads to an increase in protein synthesis, cell proliferation, and the inhibition of autophagy and apoptosis.[6] This makes the mTORC1 pathway a critical mediator of L-lysine's anabolic effects.

References

- 1. Buy this compound | 27348-32-9 | >98% [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. L-lysine decreases nitric oxide production and increases vascular resistance in lungs isolated from lipopolysaccharide-treated neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-lysine uptake in giant vesicles from cardiac ventricular sarcolemma: two components of cationic amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide on the In Vitro and In Vivo Stability of L-Lysine L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-Lysine L-Aspartate, a compound that combines the essential amino acid L-lysine with the non-essential amino acid L-aspartate.[1][2] Given the limited direct research on the this compound salt, this guide synthesizes information on the stability and metabolism of its individual components to provide a thorough understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a salt formed from two crucial amino acids. L-lysine is an essential amino acid, vital for protein synthesis, collagen formation, and carnitine production, which is essential for energy metabolism.[1] L-aspartate is a non-essential amino acid that plays a significant role in the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides.[3] The combination of these two amino acids is utilized in dietary supplements, pharmaceutical formulations, and parenteral nutrition.[1][4][5]

In Vitro Stability

Factors Affecting Stability:

-

Temperature: Elevated temperatures are known to accelerate the degradation of amino acids. Studies on L-lysine hydrochloride solutions have shown that degradation rates increase significantly with rising temperatures.[6][7][8]

-

pH: The stability of L-lysine is pH-dependent. It is more unstable in alkaline and weakly acidic conditions. For instance, the degradation of L-lysine hydrochloride solutions increases as the pH decreases from 10.6 to 10.0.[6][7]

-

Moisture: For the solid form of this compound, moisture can contribute to degradation over time.[6]

Degradation Pathways:

The primary degradation product of L-lysine in solution is lysine lactam .[6][7] The formation of lysine lactam from L-lysine has been shown to follow zero-order reaction kinetics.[7][8]

Quantitative Stability Data for L-Lysine Hydrochloride:

The following table summarizes the degradation kinetics of L-lysine hydrochloride in solution, which can serve as a proxy for the stability of the lysine component of this compound.

| Temperature (°C) | pH | Rate Constant (k) for Lysine Degradation (mg/mL/h) | Kinetic Order | Reference |

| 100 | 10.0 | Value not specified, but highest degradation rate | Zero-order | [7] |

| 100 | 10.3 | Value not specified | Zero-order | [7] |

| 100 | 10.6 | Value not specified, but lowest degradation rate | Zero-order | [7] |

| 60 | 10.3 | Value not specified | Zero-order | [7] |

| 80 | 10.3 | Value not specified | Zero-order | [7] |

| 90 | 10.3 | Value not specified | Zero-order | [7] |

Note: While the specific rate constants were not provided in the abstract, the study confirms a temperature and pH-dependent degradation following zero-order kinetics.[7][8] Extrapolation from the study's data suggested that L-lysine hydrochloride solutions could be stable for up to two years at room temperature.[7][8]

In Vivo Stability and Metabolism

Upon administration, it is highly probable that this compound rapidly dissociates into L-lysine and L-aspartate in the physiological environment. These individual amino acids are then absorbed and enter their respective metabolic pathways.

Absorption and Bioavailability:

L-lysine is absorbed in the small intestine through various amino acid transporters.[9] Studies on L-lysine hydrochloride have demonstrated that its bioavailability is nearly 100%.[10][11][12] It is expected that the bioavailability of L-lysine from this compound would be similarly high. Aspartate transport into most mammalian cells is generally inefficient, with the body primarily relying on endogenous synthesis.[13]

Metabolism of L-Lysine:

The primary site for L-lysine catabolism is the liver mitochondria.[9] There are two main degradation pathways:

-

Saccharopine Pathway: This is the major route for lysine degradation in mammals.

-

Pipecolic Acid Pathway: This is an alternative pathway.

The following diagram illustrates the major steps in the saccharopine pathway of L-lysine degradation.

Metabolism of L-Aspartate:

L-aspartate is a versatile amino acid involved in numerous metabolic processes:

-

Transamination: Aspartate aminotransferase catalyzes the reversible conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. Oxaloacetate is a key intermediate in the citric acid cycle.[3]

-

Precursor for other molecules: Aspartate is a precursor for the synthesis of asparagine, other amino acids, and nucleotides.[3]

-

Urea Cycle: Aspartate plays a crucial role in the urea cycle, contributing a nitrogen atom for the formation of argininosuccinate.[3]

The following diagram shows the central role of L-aspartate in metabolism.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a well-defined experimental protocol is essential.

In Vitro Stability Testing Workflow:

The following diagram outlines a typical workflow for assessing the in vitro stability of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying the parent compounds (L-lysine and L-aspartate) from their potential degradation products.

-

Principle: Ion-exchange chromatography is a common and robust method for separating amino acids.[14][15][16] The separated amino acids are then derivatized post-column for detection.

-

Instrumentation: An HPLC system equipped with an ion-exchange column, a gradient pump system, a post-column derivatization module, and a suitable detector (e.g., UV-Vis or fluorescence).

-

Mobile Phase: A gradient of buffers with varying pH and cation strength is typically used to elute the amino acids.[14][15]

-

Post-Column Derivatization:

-

Ninhydrin: Reacts with primary and secondary amines to produce a colored compound detectable by a UV-Vis detector. This is a gold standard method.[16][17]

-

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent products, offering high sensitivity.[15]

-

-

Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Protocol for Simultaneous Determination of L-Lysine and Lysine Lactam:

A reversed-phase HPLC (RP-HPLC) method can be employed for the specific analysis of L-lysine and its primary degradation product, lysine lactam.[7]

-

Column: A suitable C18 column.

-

Mobile Phase: An isocratic or gradient mobile phase, potentially containing an ion-pairing reagent to improve the retention of the polar analytes.[7]

-

Detection: UV detection at an appropriate wavelength.

-

Standard Preparation: Prepare standard solutions of L-lysine and lysine lactam of known concentrations.

-

Sample Preparation: Dilute the test sample to an appropriate concentration with the mobile phase.

-

Analysis: Inject standards and samples into the HPLC system.

-

Quantification: Determine the concentrations of L-lysine and lysine lactam by comparing their respective peak areas to the calibration curves.

Summary and Conclusion

While direct stability data for this compound as a single entity is scarce, a comprehensive understanding can be derived from the well-documented stability and metabolism of its individual components.

-

In Vitro: The stability of this compound in solution is primarily influenced by temperature and pH. The main degradation pathway for the lysine component is the formation of lysine lactam. For practical purposes, storing solutions at refrigerated temperatures (e.g., 4°C) and maintaining a suitable pH would enhance stability.[18]

-

In Vivo: this compound is expected to readily dissociate into L-lysine and L-aspartate upon administration. These amino acids are then absorbed and enter their well-established metabolic pathways with high bioavailability, particularly for L-lysine.

For drug development professionals, it is recommended to conduct specific stability studies on the final formulation containing this compound under intended storage and use conditions. The provided experimental workflows and analytical methods offer a solid foundation for such investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 27348-32-9 | >98% [smolecule.com]

- 3. PathWhiz [smpdb.ca]

- 4. Production and stability study of a hospital parenteral nutrition solution for neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Bioavailability of lysine in L-lysine.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability of lysine from a liquid lysine source in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The bioavailability of supplementary lysine and its effect on the energy and nitrogen excretion of adult cockerels fed diets diluted with cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 15. usp.org [usp.org]

- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. biotage.com [biotage.com]

In-Depth Technical Guide to L-Lysine L-Aspartate (CAS 27348-32-9): Research Applications and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, with the CAS number 27348-32-9, is a salt compound formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This technical guide provides a comprehensive overview of its known and potential research applications, drawing from available scientific literature on the compound and its individual components. The document summarizes its physicochemical properties, explores its roles in nutritional supplementation, pharmaceutical formulations, and animal nutrition, and delves into the underlying biochemical pathways. Particular attention is given to its potential synergistic effects, such as enhanced bioavailability and its role in viral inhibition and calcium metabolism. This guide aims to be a foundational resource for researchers and professionals in drug development and life sciences.

Physicochemical Properties and Synthesis

This compound is a white crystalline powder that is soluble in water.[1][2] It is synthesized through a neutralization reaction between L-lysine and L-aspartic acid, followed by concentration and crystallization.[1]

| Property | Value | Reference |

| CAS Number | 27348-32-9 | [1] |

| Molecular Formula | C₁₀H₂₁N₃O₆ | [2] |

| Molecular Weight | 279.29 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Research Applications

The research applications of this compound, while not as extensively documented as its individual components, show promise in several key areas. The combination of these two amino acids may offer synergistic benefits beyond their individual properties.[3]

Nutritional and Pharmaceutical Formulations

This compound is utilized in dietary supplements and pharmaceutical preparations, with claims of enhanced physiological utilization of amino acids.[3] One commercial source suggests that this compound can improve the physiological utilization of amino acids by 30% compared to single amino acid formulations.[4] It is also explored for its potential in parenteral nutrition, to support patients who are unable to consume food orally.[3]

Antiviral Research: The Lysine-Arginine Antagonism

A significant area of research for L-lysine, and by extension this compound, is its role in the management of Herpes Simplex Virus (HSV) infections. The mechanism is based on the antagonistic relationship between L-lysine and L-arginine, an amino acid essential for HSV replication. An increased ratio of L-lysine to L-arginine is believed to inhibit viral growth.[5][6] While most studies have focused on L-lysine supplementation in forms like L-lysine hydrochloride, the principle of increasing systemic lysine levels applies to this compound as well.

Experimental Protocol: L-Lysine Supplementation for HSV-1 Infection in vitro (Hypothetical Adaptation for this compound)

-

Cell Culture: Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Viral Infection: Confluent cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI).

-

Treatment: Following viral adsorption, the medium is replaced with media containing varying concentrations of this compound or L-Lysine HCl (as a comparator), alongside a control group with no amino acid supplementation. To investigate the competitive antagonism, media with varying concentrations of L-arginine can also be included.

-

Assays for Viral Replication:

-

Plaque Assay: To quantify infectious virus particles.

-

qRT-PCR: To measure the expression of viral genes.

-

Western Blot: To detect the expression of viral proteins.

-

-

Data Analysis: The inhibitory effects of this compound on viral replication are determined by comparing the results from the treated groups to the control group.

Bone Health and Calcium Metabolism

L-lysine has been shown to enhance the intestinal absorption of calcium and reduce its renal excretion.[7][8] This has led to research into its potential role in the prevention and treatment of osteoporosis. A commercial source claims that this compound can enhance calcium absorption efficiency by 25%.[4]

Experimental Protocol: Investigating the Effect of this compound on Calcium Absorption in a Rat Model

-

Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.

-

Dietary Groups:

-

Control group (standard diet).

-

OVX group (standard diet).

-

OVX + this compound group (standard diet supplemented with a specified dose of this compound).

-

OVX + Calcium Carbonate group (for comparison).

-

-

Duration: The experimental diets are provided for a period of several weeks (e.g., 12 weeks).

-

Outcome Measures:

-

Serum and Urine Analysis: Calcium and phosphorus levels are measured in serum and urine samples collected at regular intervals.

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

-

Bone Histomorphometry: Analysis of bone structure and cell activity in bone tissue samples.

-

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the different experimental groups.

Animal Nutrition

In animal feed, particularly for swine and poultry, L-lysine is a critical limiting amino acid. Supplementation is common to improve growth rates and feed conversion ratios.[9][10] this compound is also used in this context, with claims of boosting growth rates in aquaculture by 18% and reducing the feed conversion ratio in poultry.[4]

| Animal Study (Broilers) | Control Diet (Lysine Deficient) | Diet + L-Lysine HCl | Diet + L-Lysine Sulfate | Reference |

| Live Weight (g) | Lower | Improved | Superior to HCl | [11] |

| Feed Conversion Ratio | Higher | Improved | Superior to HCl | [11] |

| Breast Meat Yield (%) | Lower | Improved | - | [11] |

| Meat Protein Content (%) | Lower | - | Increased | [11] |

Biochemical Pathways

The biological effects of this compound are rooted in the metabolic pathways of its constituent amino acids.

L-Lysine Metabolism

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a precursor for the synthesis of carnitine, which is crucial for fatty acid metabolism and energy production. L-lysine is also a key component of collagen, a structural protein vital for connective tissues.

L-Aspartate Metabolism and the Aspartate Pathway

L-aspartate is a non-essential amino acid that plays a central role in metabolism. It is a key intermediate in the citric acid cycle and is involved in the synthesis of other amino acids and nucleotides. The aspartate pathway is a crucial metabolic route in bacteria and plants for the synthesis of several essential amino acids, including lysine, threonine, and methionine, starting from aspartate.

Future Research Directions

While the individual roles of L-lysine and L-aspartate are well-established, there is a clear need for more dedicated research on the this compound salt. Future studies should focus on:

-

Comparative Bioavailability Studies: Directly comparing the bioavailability and efficacy of this compound with other forms of lysine, such as L-lysine hydrochloride.

-

Clinical Trials: Well-designed clinical trials are needed to substantiate the claims regarding enhanced physiological utilization, improved calcium absorption, and superior performance in nutritional and pharmaceutical applications.

-

Mechanistic Studies: Investigating the specific molecular mechanisms through which the aspartate component may synergistically enhance the effects of lysine.

Conclusion

This compound is a compound with significant potential in various research and development areas, from nutritional science to pharmaceutical applications. While much of the current understanding is extrapolated from studies on its individual components, the prospect of synergistic effects makes it a compelling subject for further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting the current state of knowledge and underscoring the need for more specific and rigorous scientific inquiry into the unique properties and applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. clinician.com [clinician.com]

- 3. royal-chem.com [royal-chem.com]

- 4. droracle.ai [droracle.ai]

- 5. healthyhey.com [healthyhey.com]

- 6. droracle.ai [droracle.ai]

- 7. L-lysine as a Possible Supplement for Treatment of Herpetic Epithelial Keratitis: A Case Report and Literature Review [xiahepublishing.com]

- 8. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]

- 9. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. barnys.cz [barnys.cz]

The Aspartate Pathway for Lysine Biosynthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aspartate pathway for lysine biosynthesis, a critical metabolic route in bacteria, plants, and fungi, and a validated target for the development of novel antibiotics and herbicides. This document details the core biochemical steps, key regulatory enzymes, quantitative kinetic data, and detailed experimental protocols relevant to the study of this pathway.

The Core Aspartate Pathway for Lysine Biosynthesis

The biosynthesis of L-lysine from aspartate primarily occurs through the diaminopimelate (DAP) pathway. This pathway is a branch of the larger aspartate family pathway, which is also responsible for the synthesis of methionine, threonine, and isoleucine.[1][2] The initial steps are shared among these amino acids, with the commitment to lysine synthesis occurring at the condensation of aspartate-β-semialdehyde and pyruvate.

The overall pathway begins with the phosphorylation of aspartate by aspartokinase (AK), a key regulatory enzyme.[3][4] Aspartate-β-semialdehyde, the product of the subsequent reduction, serves as a crucial branch point. For lysine synthesis, it is condensed with pyruvate in a reaction catalyzed by dihydrodipicolinate synthase (DHDPS), the first committed step in the lysine-specific branch.[5][6] A series of subsequent enzymatic reactions, which can vary between different organisms (e.g., the succinylase, acetylase, dehydrogenase, and aminotransferase variants of the DAP pathway), lead to the formation of meso-diaminopimelate (m-DAP).[7][8][9] The final step is the decarboxylation of m-DAP to yield L-lysine.[5][10]

References

- 1. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biochemistry - Quantification of various amino acids from bacteria? - Biology Stack Exchange [biology.stackexchange.com]

- 4. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

The Synergistic Interplay of L-Lysine and L-Aspartate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the synergistic potential of combining L-lysine and L-aspartate. While research has extensively covered the individual roles of these amino acids, this paper synthesizes the available data to illuminate their collaborative effects on cellular metabolism, physiological processes, and potential therapeutic applications. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed insights into the biochemical mechanisms, experimental considerations, and future directions for harnessing the synergistic potential of this amino acid combination.

Introduction: The Rationale for Combination

L-lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a critical role in a myriad of physiological functions, including carnitine production for energy metabolism, collagen formation, and calcium absorption.[1] It is often the limiting amino acid in cereal-based diets for animal nutrition, highlighting its importance in growth and development.[2][3][4][5][6] L-aspartate, a non-essential amino acid, is a key intermediate in several metabolic pathways, including the urea cycle and the biosynthesis of other amino acids and nucleotides. It also functions as an excitatory neurotransmitter in the central nervous system.

The combination of L-lysine and L-aspartate into a single compound, L-lysine L-aspartate, is predicated on the hypothesis that this formulation offers synergistic benefits beyond the administration of the individual amino acids. The proposed advantages include enhanced bioavailability and improved physiological utilization, making it a compound of interest for dietary supplements, pharmaceutical formulations, and advanced applications in animal nutrition.[1] This guide will delve into the biochemical basis for this synergy, present available quantitative data, outline experimental protocols for further investigation, and illustrate the key metabolic pathways involved.

Biochemical Synergy and Metabolic Pathways

The synergistic potential of L-lysine and L-aspartate stems from their interconnected roles in central metabolic pathways. L-aspartate serves as a primary precursor for the biosynthesis of L-lysine in bacteria and plants through the aspartate pathway. While mammals cannot synthesize L-lysine, the metabolic interplay in other organisms provides a basis for understanding their biochemical relationship.

The Aspartate Pathway to L-Lysine

The biosynthesis of L-lysine from L-aspartate is a multi-step enzymatic process. Understanding this pathway is crucial for researchers exploring the metabolic engineering of microorganisms for L-lysine production and for appreciating the foundational biochemical link between these two amino acids.

Integration with the Citric Acid Cycle

L-aspartate is closely linked to the citric acid cycle (TCA cycle) through its transamination to oxaloacetate. This provides a direct link between amino acid metabolism and cellular energy production. The provision of L-aspartate could potentially enhance TCA cycle flux, thereby providing the energy and precursors necessary for various biosynthetic processes, including protein synthesis where L-lysine is essential.

Quantitative Data on L-Lysine Supplementation

While direct comparative data on the synergistic effects of L-lysine and L-aspartate are limited, extensive research on L-lysine supplementation in animal nutrition provides valuable insights into its dose-dependent effects on growth performance. These studies underscore the importance of optimizing L-lysine levels in feed formulations.

Effects of Dietary Lysine on Growth Performance in Pigs

The following table summarizes the results of a study investigating the impact of different dietary lysine levels on the growth performance of young growing pigs.

Table 1: Effect of Lysine-Deficient and Lysine-Adequate Diets on Pig Growth Performance

| Parameter | Lysine-Deficient Diet (LDD) | Lysine-Adequate Diet (LAD) | P-value |

|---|---|---|---|

| Initial Body Weight (kg) | 12.5 ± 0.8 | 12.6 ± 0.7 | 0.90 |

| Final Body Weight (kg) | 35.2 ± 2.1 | 42.8 ± 2.5 | < 0.05 |

| Average Daily Gain ( g/day ) | 405 ± 35 | 540 ± 42 | < 0.05 |

| Average Daily Feed Intake ( g/day ) | 850 ± 60 | 870 ± 55 | 0.52 |

| Gain to Feed Ratio | 0.476 ± 0.02 | 0.621 ± 0.03 | < 0.05 |

Data presented as Mean ± Standard Deviation. Adapted from a study on young growing pigs.[2]

Impact of L-Lysine HCl Supplementation in Broiler Chickens

The following table presents data on the growth performance of broiler chickens fed diets with varying levels of L-lysine depletion.

Table 2: Growth Performance of Broiler Chickens with Different Lysine Feeding Strategies

| Parameter (0-49 days) | Control Diet | Grower I Phase Lysine Depletion | Grower I + II Phase Lysine Depletion |

|---|---|---|---|

| Body Weight (g) | 2850 ± 150 | 2830 ± 160 | 2790 ± 140 |

| Daily Weight Gain ( g/day ) | 57.1 ± 3.0 | 56.7 ± 3.2 | 55.9 ± 2.8 |

| Daily Feed Intake ( g/day ) | 105 ± 5 | 102 ± 6 | 100 ± 5 |

| Feed Conversion Ratio | 1.84 ± 0.08 | 1.80 ± 0.09 | 1.79 ± 0.07 |

Data presented as Mean ± Standard Deviation. Adapted from a study on broiler chickens.[4]

Experimental Protocols for Investigating Synergy

To rigorously evaluate the synergistic effects of L-lysine and L-aspartate, well-defined experimental protocols are essential. The following sections outline methodologies for in vitro and in vivo studies.

In Vitro Cell Culture Assay for Protein Synthesis

This protocol is designed to assess the combined effect of L-lysine and L-aspartate on protein synthesis in a relevant cell line (e.g., myoblasts, hepatocytes).

Methodology:

-

Cell Culture: Plate cells (e.g., C2C12 myoblasts) in 24-well plates at a density of 5 x 104 cells/well and culture in DMEM supplemented with 10% FBS for 24 hours.

-

Treatment: Replace the growth medium with a serum-free, amino acid-defined medium containing one of the following treatments:

-

Control (basal amino acid levels)

-

L-lysine (e.g., 0.5, 1.0, 2.0 mM)

-

L-aspartate (e.g., 0.5, 1.0, 2.0 mM)

-

L-lysine + L-aspartate combinations (e.g., 0.5+0.5, 1.0+1.0, 2.0+2.0 mM)

-

-

Incubation: Incubate the cells with the treatment media for 24-48 hours.

-

Radiolabeling: Add L-[3H]-leucine (1 µCi/mL) to each well and incubate for 2 hours.

-

Harvesting: Wash the cells with ice-cold PBS, lyse the cells, and precipitate the protein using trichloroacetic acid (TCA).

-

Quantification: Measure the incorporated radioactivity in the protein precipitate using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Analyze for synergistic effects using appropriate statistical models (e.g., isobolographic analysis).

Animal Growth Performance Trial

This protocol outlines a typical in vivo study to evaluate the effect of dietary supplementation with L-lysine and L-aspartate on animal growth.

Methodology:

-

Animal Model: Use a relevant animal model, such as weanling pigs or broiler chicks, known to be sensitive to dietary amino acid balance.

-

Diet Formulation: Formulate a basal diet that is marginally deficient in L-lysine. Create experimental diets by supplementing the basal diet with:

-

L-lysine alone at graded levels.

-

L-aspartate alone at graded levels.

-

A combination of L-lysine and L-aspartate at various ratios.

-

-

Experimental Design: Randomly assign animals to dietary treatment groups with sufficient replication (e.g., 8-10 pens per treatment, with multiple animals per pen).

-

Feeding Trial: Provide the respective diets and water ad libitum for a defined period (e.g., 4-6 weeks).

-

Data Collection:

-

Record body weight and feed intake weekly.

-

Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

-

At the end of the trial, collect blood samples for plasma amino acid analysis and other relevant biomarkers.

-

Collect tissue samples for analysis of protein and fat deposition.

-

-

Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the effects of the dietary treatments and their interactions.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effects of L-lysine and L-aspartate are likely mediated through their influence on key cellular signaling pathways that regulate protein synthesis and cell growth.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Amino acids, particularly leucine, are known to activate the mTORC1 complex. While L-lysine's direct role in mTOR activation is less characterized than leucine's, its availability is crucial for the downstream process of protein synthesis. L-aspartate, by supporting energy production through the TCA cycle, can ensure an adequate ATP supply, which is essential for the energy-demanding processes of mTOR signaling and protein synthesis.

Future Directions and Conclusion

The exploration of the synergistic effects of L-lysine and L-aspartate is a promising area of research with significant implications for human and animal nutrition, as well as therapeutic development. While the theoretical basis for their synergy is strong, there is a clear need for more direct experimental evidence.

Future research should focus on:

-

Direct Comparative Studies: Conducting well-designed in vitro and in vivo studies that directly compare the effects of the this compound combination with the individual amino acids.

-

Pharmacokinetic and Bioavailability Studies: Quantifying the absorption, distribution, metabolism, and excretion of the this compound salt compared to the co-administration of the free amino acids.

-

Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways through which the combination exerts its synergistic effects.

References

- 1. nbinno.com [nbinno.com]

- 2. Dietary lysine affects amino acid metabolism and growth performance, which may not involve the GH/IGF-1 axis, in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asi.k-state.edu [asi.k-state.edu]

- 4. Lysine Depletion during Different Feeding Phases: Effects on Growth Performances and Meat Quality of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Cellular Transport of L-Lysine L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine L-Aspartate, a salt composed of the essential amino acid L-lysine and the non-essential amino acid L-aspartate, plays a crucial role in a variety of physiological processes. Its therapeutic and nutritional efficacy is fundamentally dependent on its uptake and transport across cellular membranes. This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the distinct uptake of L-lysine and L-aspartate. It details the primary transporter families involved, presents quantitative kinetic data, outlines experimental protocols for studying these interactions, and visualizes the key transport pathways. Understanding these transport systems is paramount for the rational design of drugs and for optimizing the therapeutic applications of this compound.

Introduction

L-Lysine is an essential cationic amino acid, while L-aspartate is an acidic amino acid. In aqueous solution, this compound dissociates into L-lysine cations and L-aspartate anions. Consequently, the cellular uptake of this compound is mediated by distinct transporter proteins specific to each amino acid. This guide will separately address the cellular transport mechanisms for L-Lysine and L-Aspartate.

L-Lysine Transport Mechanisms

The transport of L-lysine across cellular membranes is primarily mediated by the Solute Carrier (SLC) superfamily of transporters, specifically the cationic amino acid transporters (CATs), which belong to the SLC7 family.

Key Transporters for L-Lysine

-

SLC7A1 (CAT-1): This is a high-affinity, low-capacity transporter for cationic amino acids including lysine, arginine, and ornithine.[1] Its transport is Na+-independent.[2] SLC7A1 is widely expressed in various tissues.[3][4]

-

System y+L: This transport system exhibits a broad scope, transporting both cationic and large neutral amino acids.[2]

-

System b0,+: A facilitative transporter involved in the transport of cationic and neutral amino acids.[2]

-

System B0,+: A Na+-dependent transport system for cationic and neutral amino acids.[2]

Kinetics of L-Lysine Transport

The transport of L-lysine is a saturable process, indicating carrier-mediated transport. Studies in NSC-34 cell lines have identified two saturable processes for L-lysine uptake.[2]

| Cell Line | Transporter System | Km1 (mM) | Vmax1 (nmol/mg protein/min) | Km2 (mM) | Vmax2 (nmol/mg protein/min) | Reference |

| NSC-34 (WT) | System y+ (Slc7a1) | - | - | - | - | [2] |

| NSC-34 (MT) | System y+ (Slc7a1) | 0.0066 ± 0.0003 | 0.072 ± 0.002 | 0.31 ± 0.14 | 3.71 ± 0.88 | [2] |

Table 1: Kinetic Parameters of [3H]L-lysine Transport in NSC-34 Cell Lines.

L-Aspartate Transport Mechanisms

L-aspartate, being an acidic amino acid, is transported by the excitatory amino acid transporters (EAATs), which are part of the SLC1 family.

Key Transporters for L-Aspartate

-

SLC1A3 (EAAT1 or GLAST-1): A high-affinity, sodium-dependent transporter for L-glutamate and L-aspartate.[5][6][7] It functions as a symporter, co-transporting one amino acid molecule with two or three Na+ ions and one proton, while counter-transporting one K+ ion.[5][6]

-

Other EAATs: While SLC1A3 is a primary transporter, other members of the EAAT family also contribute to L-aspartate uptake.

Kinetics of L-Aspartate Transport

The transport of L-aspartate is also a carrier-mediated process. Studies in chick small intestine epithelial cells have revealed two distinct uptake systems.[8][9]

| Tissue/Cell Type | Affinity | Km (µM) | Reference |

| Chick Small Intestine | High | 16 | [8][9] |

| Chick Small Intestine | Low | 2700 | [8][9] |

Table 2: Kinetic Parameters of L-Aspartate Transport.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This is a fundamental technique to quantify the transport of amino acids into cells.

Objective: To measure the rate of L-lysine or L-aspartate uptake by cultured cells.

Materials:

-

Cultured cells (e.g., Caco-2, NSC-34, or Xenopus laevis oocytes expressing the transporter of interest)

-

Radiolabeled substrate: [3H]L-lysine or [14C]L-aspartate

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Inhibitors or competing substrates

-

Scintillation counter and scintillation fluid

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate Uptake: Add the uptake buffer containing the radiolabeled substrate and any inhibitors or competitors.

-

Incubation: Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C. The uptake should be linear during this period.

-

Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabeled substrate.

-

Cell Lysis: Lyse the cells with cell lysis buffer.

-

Quantification:

-

Measure the radioactivity in a portion of the cell lysate using a scintillation counter.

-

Determine the protein concentration in the remaining lysate using a protein assay.

-

-

Data Analysis: Express the uptake as nmol of substrate per mg of protein per minute. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Transfection and Expression in Xenopus laevis Oocytes

This system is widely used to study the function of a specific transporter in isolation.

Objective: To express a specific transporter (e.g., SLC7A1 or SLC1A3) in Xenopus oocytes and characterize its transport activity.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the transporter of interest

-

Microinjection setup

-

Incubation solution (e.g., Modified Barth's Saline)

-

Radiolabeled substrate

-

Electrophysiology setup (for electrogenic transporters)

Procedure:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject a known amount of cRNA encoding the transporter into the oocyte cytoplasm. Inject control oocytes with water.

-

Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.

-

Uptake Assay: Perform a radiolabeled uptake assay as described above, using individual or small groups of oocytes.

-

Electrophysiology (optional): For electrogenic transporters like EAATs, use a two-electrode voltage clamp to measure substrate-induced currents.

Signaling Pathways

Amino acid transporters do not just mediate nutrient uptake; they can also act as sensors that initiate intracellular signaling cascades, influencing cell growth, metabolism, and other functions.[10]

mTORC1 Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is stimulated by amino acids, particularly leucine and arginine. The transport of L-lysine by CATs contributes to the intracellular amino acid pool that activates mTORC1.[10]

Caption: L-Lysine transport via SLC7A1 activates the mTORC1 signaling pathway.

Experimental Workflow for Studying Transporter-Signaling Interactions

Caption: Workflow for investigating transporter-mediated signaling.

Conclusion